molecular formula C15H17ClN2O5S2 B2519336 2-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034599-50-1

2-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2519336
CAS RN: 2034599-50-1
M. Wt: 404.88
InChI Key: ZEBZMRIEOVELPW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a sulfamoyl group, a phenoxy group, and an acetamide group . Thiophene derivatives are known to exhibit a variety of properties and applications, including in medicinal chemistry where they play a vital role in the development of advanced compounds with a variety of biological effects .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Thiophene rings, for example, are known to undergo reactions such as halogenation, oxidation, and palladium-catalyzed coupling reactions .

Scientific Research Applications

These applications highlight the versatility and potential impact of 2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide in various scientific domains. Researchers can explore these avenues to unlock novel therapeutic solutions and advance medical science . If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives are biologically active and are used in medicinal chemistry .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of applications, particularly in medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their properties and mechanisms of action.

properties

IUPAC Name

2-[4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S2/c1-22-12(13-6-7-14(16)24-13)8-18-25(20,21)11-4-2-10(3-5-11)23-9-15(17)19/h2-7,12,18H,8-9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBZMRIEOVELPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenoxy)acetamide

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